(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
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Overview
Description
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)acrylic acid. It is a conjugate acid of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylate. It is an enantiomer of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid.
Scientific Research Applications
Lewis-Acid Catalyzed Tandem Reaction
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is involved in Lewis-acid catalyzed tandem reactions, such as Diels–Alder–[3,3] sigmatropic shift. These reactions are foundational in synthesizing complex molecular structures like the Ibogamin skeleton (Schoepfer et al., 1994).
Synthesis of Hydroxyshikimic Acid Derivatives
It plays a role in synthesizing hydroxyshikimic acid and its derivatives, crucial in various biochemical pathways (Blacker et al., 1995).
Polyacrylamide Substrate Functionalization
This compound is used in functionalizing polyacrylamide substrates, especially in cell mechanobiology research. Its incorporation into hydrogels allows for precise control over mechanical factors influencing cell behavior (Poellmann & Wagoner Johnson, 2013).
Acrylic Acid Production in Microbiology
This compound is significant in microbiological studies, particularly in the production of acrylic and propionic acids through metabolic engineering (Liu & Liu, 2016).
Palladium-Catalyzed Synthesis in Polymer Chemistry
This compound is involved in palladium-catalyzed synthesis, which is crucial for producing various branched, carboxylic acid-functionalized polyolefin materials, demonstrating its significance in polymer chemistry (Dai & Chen, 2018).
Biotransformations in Biochemistry
It has applications in biotransformations, particularly in the hydrolysis of nitrile groups to corresponding acids, highlighting its role in developing new biochemical processes (Yildirim et al., 2006).
Application in Sensing and Enzyme Engineering
The compound is used in developing transcriptional sensors for detecting in vivo acrylic acid production, which is pivotal in strain and enzyme engineering for bio-acrylic acid formation (Raghavan et al., 2019).
Properties
Molecular Formula |
C9H10O4 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,7,9-10,13H,(H,11,12)/b5-4+/t7-,9+/m0/s1 |
InChI Key |
AEUBLTTWYCDTGM-HXOXMVQHSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)/C=C/C(=O)O)O)O |
SMILES |
C1=CC(C(C(=C1)C=CC(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C=CC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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